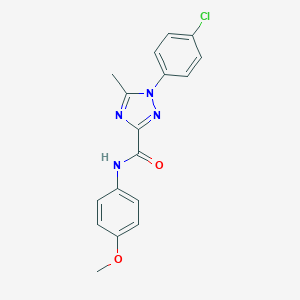

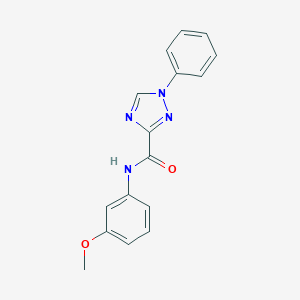

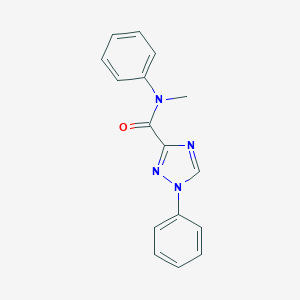

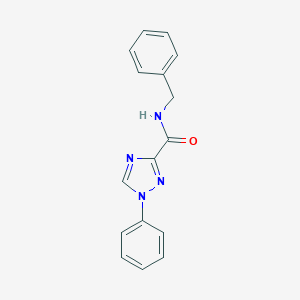

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known as CFMT, is an organic compound derived from the family of triazoles. It is a small molecule that has been studied by scientists for its potential applications in various fields, such as medicinal chemistry, materials science, and biochemistry. CFMT has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential applications in drug delivery and drug discovery. In addition, CFMT has been studied for its potential applications in the field of materials science, including its ability to form nanostructures.

Applications De Recherche Scientifique

Triazole Derivatives: A Patent Overview (2008 – 2011)

Triazole derivatives have been extensively explored for their diverse biological activities, leading to their inclusion in several pharmaceuticals. A comprehensive review of patents from 2008 to 2011 highlights the ongoing interest in developing new triazole compounds for therapeutic applications. These efforts encompass a range of biological targets, aiming to address various diseases and conditions, including anti-inflammatory, antimicrobial, and antitumor activities. The review emphasizes the necessity for more efficient and green chemistry approaches in synthesizing these compounds, underscoring the urgency in discovering new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

Triazole rings are foundational scaffolds in the development of new drugs, demonstrating stability and the ability to engage in various interactions with biological targets. The Huisgen cycloaddition, especially the copper-catalyzed variant, has emerged as a critical methodology for synthesizing 1,2,3-triazoles, highlighting the importance of click chemistry in facilitating the rapid assembly of complex molecules. This approach has broadened the scope for creating triazole-containing compounds with significant biological activities (Kaushik et al., 2019).

Biological Features of Triazole Derivatives

The chemical versatility of triazole derivatives allows for the synthesis of compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. Recent literature surveys underscore the promise of 1,2,4-triazole derivatives in developing new therapeutic agents. These compounds have shown potential against various pathogens, offering new directions for drug discovery and the treatment of neglected diseases (Ohloblina, 2022).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c1-10-19-15(16(23)20-13-6-4-12(18)5-7-13)21-22(10)14-8-2-11(17)3-9-14/h2-9H,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFMUKBPWQGKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoate](/img/structure/B498238.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498242.png)

![1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498253.png)

![Propyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzoate](/img/structure/B498254.png)

![1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498256.png)